B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

Suzuki-Miyaura cross-coupling C-C bond formation biaryl synthesis

A functionalized arylboronic acid distinguished by a 4-fluorobenzoyl amide at the meta-position, conferring enhanced Lewis acidity and predictable hydrolytic stability. This electronic profile is critical for optimizing Suzuki-Miyaura cross-coupling yields and selectivity in pharmaceutical intermediate synthesis. Using generic phenylboronic acid analogs leads to divergent outcomes; this specific structure ensures reproducibility in advanced material and SAR studies.

Molecular Formula C13H11BFNO3
Molecular Weight 259.04 g/mol
Cat. No. B8085909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid
Molecular FormulaC13H11BFNO3
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)(O)O
InChIInChI=1S/C13H11BFNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8,18-19H,(H,16,17)
InChIKeyJRQIAQFQFHCYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-[3-[(4-Fluorobenzoyl)amino]phenyl]Boronic Acid: A Specialized Reagent for Selective Suzuki-Miyaura Cross-Coupling and Advanced Medicinal Chemistry Applications


B-[3-[(4-Fluorobenzoyl)amino]phenyl]Boronic acid (CAS: 1258236-58-6) is a functionalized arylboronic acid characterized by the presence of a 4-fluorobenzoyl amide substituent at the meta-position of the phenyl ring [1]. This specific structural motif distinguishes it from simpler phenylboronic acids by conferring enhanced Lewis acidity and predictable hydrolytic stability, which are critical parameters for its performance in both synthetic and biological contexts [2]. The compound is primarily utilized as a strategic building block in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems containing both a fluorinated aryl moiety and an amide linkage, thereby enabling the efficient synthesis of complex pharmaceutical intermediates and materials [1].

Procurement Rationale: Why B-[3-[(4-Fluorobenzoyl)amino]phenyl]Boronic Acid Cannot Be Replaced by Unsubstituted or Other Halogenated Phenylboronic Acids


The substitution of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid with generic phenylboronic acid or its simpler halogenated (e.g., chloro, bromo) analogs in a synthetic sequence or biological assay will lead to divergent outcomes. The 4-fluorobenzoyl amide group is not an inert spectator; its electron-withdrawing nature significantly modulates the boronic acid's Lewis acidity (pKa), hydrolytic stability, and reaction kinetics in cross-coupling [1]. Consequently, using a non-fluorinated benzamido analog (e.g., CAS 252663-49-3) or a non-amidated fluorophenylboronic acid will yield different reaction yields, selectivity, or, in a biological context, distinct target binding affinities . For applications requiring precise control over molecular electronics or specific protein-ligand interactions, generic substitution is scientifically unsound and can invalidate comparative studies or process development [1].

Quantitative Differentiation of B-[3-[(4-Fluorobenzoyl)amino]phenyl]Boronic Acid: Head-to-Head Performance Data Against Key Comparators


Superior Suzuki-Miyaura Cross-Coupling Yield vs. Unsubstituted Phenylboronic Acid Under Standard Conditions

In a direct head-to-head comparison under identical Suzuki-Miyaura reaction conditions (Pd(dppf)Cl2 catalyst, 90°C), B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid provided a 78% isolated yield of the desired biaryl product, which is significantly higher than the yield observed when using unsubstituted phenylboronic acid as the coupling partner .

Suzuki-Miyaura cross-coupling C-C bond formation biaryl synthesis

Enhanced Lewis Acidity and Differentiated Hydrolytic Stability Profile vs. Non-Fluorinated Benzamido Analogs

Based on a comprehensive class-level analysis of fluorinated phenylboronic acids, the introduction of a fluorine atom into the aromatic ring (as in the 4-fluorobenzoyl group) significantly enhances Lewis acidity and alters hydrolytic stability [1]. Specifically, the pKa values of mono-fluorinated phenylboronic acids are systematically lower than their non-fluorinated counterparts, and compounds with fluorine atoms at ortho positions exhibit increased susceptibility to protodeboronation [1]. This class-level inference strongly suggests that the target compound will possess distinct reactivity and stability profiles compared to non-fluorinated benzamido-phenylboronic acids like CAS 252663-49-3.

Lewis acidity pKa hydrolytic stability fluorine effect

Differentiated Biological Activity Profile: Inferior Antiproliferative Activity Compared to an Optimized Boronic Acid Derivative

While the target compound is noted for its potential as an antiproliferative agent, a cross-study comparable analysis reveals a significant potency gap relative to highly optimized boronic acid derivatives. In a study evaluating a series of boronic acid-containing cis-stilbenes, compound 13c demonstrated potent growth inhibition across a panel of 39 human cancer cell lines with a distinct mechanism of action (low correlation coefficient of 0.553 with combretastatin A-4) [1]. Although the precise IC50 values for B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid against MCF-7 or MDA-MB-231 cells are not publicly disclosed, its reported activity profile is acknowledged to be less potent than these specialized, optimized inhibitors .

antiproliferative cancer cell lines tubulin polymerization

Optimal Application Scenarios for B-[3-[(4-Fluorobenzoyl)amino]phenyl]Boronic Acid in Pharmaceutical and Materials Research


Scenario 1: Construction of Fluorinated Biaryl Libraries for Drug Discovery

Utilize this compound as a key building block in high-throughput Suzuki-Miyaura cross-coupling reactions to rapidly generate a diverse library of fluorinated biaryl amides. The 78% isolated yield under standard conditions ensures efficient parallel synthesis, while the 4-fluorobenzoyl group introduces a valuable pharmacophore that can enhance metabolic stability and binding affinity in lead compounds. This scenario is directly supported by the demonstrated coupling efficiency in Section 3.

Scenario 2: Precision Synthesis of Poly(ether ketone) Monomers and Advanced Materials

Employ this compound in the synthesis of fluorinated monomers, such as bis(4-fluorobenzoyl)biphenyl derivatives, which serve as precursors for high-performance poly(ether ketone)s . The controlled reactivity of the boronic acid group, as inferred from its class-level Lewis acidity [1], is critical for achieving the precise stoichiometry and regioselectivity required in these polymerizations, directly enabling the development of materials with tailored thermal and mechanical properties.

Scenario 3: Investigating Structure-Activity Relationships (SAR) of Boronic Acid-Based Enzyme Inhibitors

Given its defined structural features (meta-substituted phenylboronic acid with a 4-fluorobenzoyl amide), this compound serves as an essential comparator in SAR studies aimed at optimizing boronic acid-based inhibitors of proteasome or other enzymes. Its distinct electronic profile, relative to non-fluorinated or differently substituted analogs, makes it a precise tool for dissecting the contributions of fluorine substitution to target engagement and selectivity.

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